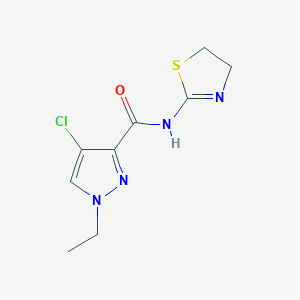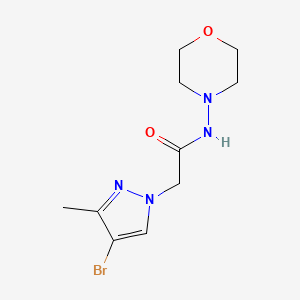![molecular formula C16H14N4O5S B10964471 methyl 2-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10964471.png)
methyl 2-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[({[(1-méthyl-1H-pyrazol-3-yl)carbonyl]oxy}acétyl)amino]-1,3-benzothiazole-6-carboxylate de méthyle est un composé organique complexe qui présente un noyau benzothiazole, une partie pyrazole et des fonctions esters
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[({[(1-méthyl-1H-pyrazol-3-yl)carbonyl]oxy}acétyl)amino]-1,3-benzothiazole-6-carboxylate de méthyle implique généralement plusieurs étapes :
Formation du noyau benzothiazole : Le noyau benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec des acides carboxyliques ou leurs dérivés.
Introduction de la partie pyrazole : Le cycle pyrazole est introduit par une réaction de condensation impliquant l'hydrazine et un composé 1,3-dicarbonylé.
Estérification et couplage : La dernière étape implique des réactions d'estérification et de couplage pour relier les unités pyrazole et benzothiazole, souvent en utilisant des réactifs comme le carbonyldiimidazole ou le dicyclohexylcarbodiimide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds also contain a heterocyclic ring and have similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are known for their versatility in organic synthesis and medicinal chemistry.
Benzothiazole Derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
The uniqueness of METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14N4O5S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
methyl 2-[[2-(1-methylpyrazole-3-carbonyl)oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H14N4O5S/c1-20-6-5-11(19-20)15(23)25-8-13(21)18-16-17-10-4-3-9(14(22)24-2)7-12(10)26-16/h3-7H,8H2,1-2H3,(H,17,18,21) |
Clé InChI |
LNWWKIGQWKLWIZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)
![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)

![3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10964412.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964435.png)

![[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methyl-1H-pyrazol-1-yl)methanone](/img/structure/B10964440.png)
![2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B10964447.png)


